molecular formula C13H17NO B11899304 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B11899304
M. Wt: 203.28 g/mol
InChI Key: QIYPJULNRGJKCO-UHFFFAOYSA-N
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Description

7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound with the molecular formula C13H17NO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This one-pot synthesis method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure consistency and quality. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ninhydrin and reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and the use of solvents like acetic acid .

Major Products Formed

The major products formed from these reactions include various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran] and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline], which have applications in different fields of chemistry .

Scientific Research Applications

7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-methylspiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C13H17NO/c1-10-3-2-4-11-9-15-13(12(10)11)5-7-14-8-6-13/h2-4,14H,5-9H2,1H3

InChI Key

QIYPJULNRGJKCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)COC23CCNCC3

Origin of Product

United States

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